苯甲酰胺,4-甲基-N,N-双(1-甲基乙基)-

描述

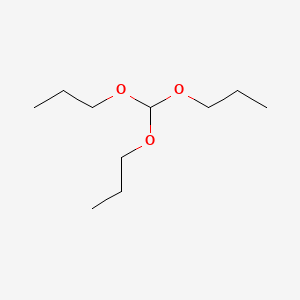

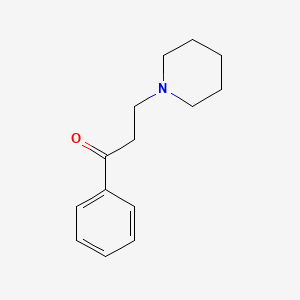

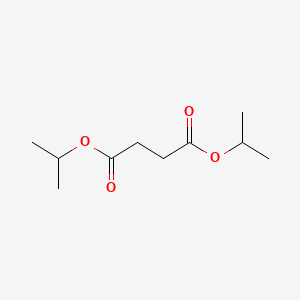

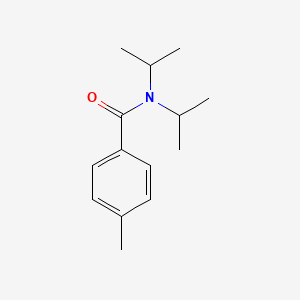

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” is a chemical compound with the CAS Number 6937-52-6 . It has a molecular formula of C14H21NO and a molecular weight of 219.32300 .

Synthesis Analysis

The synthesis of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” involves several precursors including p-toluoyl chloride, diisopropylamine, methyl p-toluate, 4-Methylbenzoic acid, and Lithium diisopropylamide . The synthesis process has been documented in various literature .Molecular Structure Analysis

The molecular structure of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” consists of 14 carbon atoms, 21 hydrogen atoms, and 1 oxygen atom . The exact mass is 219.16200 .Physical And Chemical Properties Analysis

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” has a density of 0.962g/cm3, a boiling point of 336.8ºC at 760mmHg, and a flash point of 145.3ºC . The melting point was not available . It has a LogP value of 3.25400, indicating its lipophilicity .科学研究应用

Synthesis of Energy-Rich Intermediates

N,N-Diisopropyl-p-toluamide: is used in the synthesis of organic azides, which are energy-rich intermediates for organic synthesis. These compounds have drawn interest due to their use as precursors for the synthesis of amines, nitrenes, heterocycles such as triazoles and tetrazoles, and as latent amino groups in the synthesis of natural products .

Pharmaceutical Applications

The compound serves as a functional group in pharmaceuticals, notably in azidonucleosides used in AIDS treatment. Its bioconjugation capabilities via Staudinger ligation make it a valuable component in medicinal chemistry .

Materials Science

In materials science, N,N-Diisopropyl-p-toluamide acts as a cross-linking agent and monomer. It’s particularly valued for its role in the synthesis of polyvalent azides, which are crucial for developing new materials .

Dynamic NMR Studies

The dynamic structure of benzamide derivatives, including N,N-Diisopropyl-p-toluamide , is studied using dynamic NMR measurements and quantum molecular dynamics calculations. This research is vital for understanding the structure and dynamics of nitrogen-containing compounds in solution .

Biological Activity Prediction

Studying the dynamic structure of benzamide derivatives helps in predicting the biological activity of aromatic amides in living systems. This is crucial for interpreting the strength and conformation of their supramolecular complexes with lanthanide and actinide ions .

Continuous Synthesis in Microflow Systems

N,N-Diisopropyl-p-toluamide: is synthesized in microflow systems, which allows for the study of reaction kinetics in a controlled environment. This method is significant for optimizing production processes and understanding reaction mechanisms .

安全和危害

作用机制

Target of Action

It is widely used as an insect repellent, suggesting that its targets may be specific receptors or enzymes in insects that deter them from biting .

Mode of Action

It is believed to interact with its targets in insects, causing a repellent effect

Pharmacokinetics

It is known that diethyltoluamide (deet), a compound with a similar structure and function, is metabolized in humans by cytochrome p450 enzymes . This suggests that Benzamide, 4-methyl-N,N-bis(1-methylethyl)- might have similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Benzamide, 4-methyl-N,N-bis(1-methylethyl)- or N,N-Diisopropyl-p-toluamide action primarily result in a repellent effect on insects . The compound likely interacts with specific targets in insects, leading to changes that deter them from biting.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzamide, 4-methyl-N,N-bis(1-methylethyl)- or N,N-Diisopropyl-p-toluamide. For instance, the compound’s effectiveness as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other chemicals

属性

IUPAC Name |

4-methyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNBKJQKYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219454 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

CAS RN |

6937-52-6 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the effectiveness of various N-alkyl toluamides against mosquitoes, ticks, and chiggers. How does the structure of DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) compare to the other effective compounds, and does this relate to its long-lasting repellent effect?

A1: DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) shares structural similarities with the most effective compounds mentioned in the study []. It possesses the core structure of N,N-disubstituted toluamide. The study specifically highlights the meta and para isomers of N,N-diethyltoluamide as highly effective against mosquitoes, with long-lasting repellency (39 and 74 days respectively) []. DEET, with its para-substituted methyl group and N,N-diethyl substitution, aligns with these structural features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。